N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide
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Overview
Description
N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide is a heterocyclic compound that features a benzimidazole core linked to pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide typically involves the condensation of 2-(pyridin-4-yl)-1H-benzimidazole with pyridine-4-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Similar in structure but with different substitution patterns.
1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide: Shares the pyridine and benzimidazole moieties but with additional functional groups.
Uniqueness
N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide is unique due to its specific arrangement of pyridine and benzimidazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13N5O |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(2-pyridin-4-yl-3H-benzimidazol-5-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C18H13N5O/c24-18(13-5-9-20-10-6-13)21-14-1-2-15-16(11-14)23-17(22-15)12-3-7-19-8-4-12/h1-11H,(H,21,24)(H,22,23) |
InChI Key |
QYYNREVFPLFEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=NC=C3)NC(=N2)C4=CC=NC=C4 |
Origin of Product |
United States |
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